1-Benzylpiperazin-2-one 1-Benzylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.: 59702-21-5
VCID: VC21080500
InChI: InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
SMILES: C1CN(C(=O)CN1)CC2=CC=CC=C2
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

1-Benzylpiperazin-2-one

CAS No.: 59702-21-5

Cat. No.: VC21080500

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylpiperazin-2-one - 59702-21-5

Specification

CAS No. 59702-21-5
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 1-benzylpiperazin-2-one
Standard InChI InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Standard InChI Key BNPCRHWMJSUKDM-UHFFFAOYSA-N
SMILES C1CN(C(=O)CN1)CC2=CC=CC=C2
Canonical SMILES C1CN(C(=O)CN1)CC2=CC=CC=C2

Introduction

Chemical Properties and Characteristics

Physical Properties

1-Benzylpiperazin-2-one typically appears as a white to off-white solid at room temperature. The compound exhibits specific physical properties that are important for its handling, formulation, and application in research settings.

PropertyValueReference
Molecular Weight190.24 g/mol
Physical StateWhite to off-white solid
Boiling Point380.4±42.0 °C (Predicted)
Density1.130 g/cm³
SolubilitySoluble in organic solvents
pKa7.67±0.20 (Predicted)

Structural Identification

The chemical structure of 1-Benzylpiperazin-2-one can be represented by various identifiers that are commonly used in chemical databases and research literature:

IdentifierValueReference
CAS Number59702-21-5
InChIInChI=1/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Molecular FormulaC₁₁H₁₄N₂O
Synonyms1-Benzyl-2-piperazinone, 1-Benzyl-2-oxopiperazine, 2-Piperazinone, 1-(phenylmethyl)-

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of 1-Benzylpiperazin-2-one can be achieved through several methods, with variations in starting materials and reaction conditions. While no direct synthesis methods were found specifically for 1-Benzylpiperazin-2-one in the search results, insights can be drawn from related compounds and general piperazine chemistry.

One potential synthetic approach involves the following steps:

  • Formation of the piperazine ring through cyclization of ethylenediamine derivatives

  • Introduction of the benzyl group via nucleophilic substitution using benzyl halides

  • Selective oxidation to form the ketone group at position 2

Chemical Reactions and Functional Properties

1-Benzylpiperazin-2-one can participate in various chemical reactions due to its functional groups, particularly the ketone group and the secondary amine in the piperazine ring.

Key Reaction Types

The compound can undergo several types of reactions:

  • Oxidation reactions: The ketone group can be further oxidized to form more complex derivatives.

  • Reduction reactions: The ketone group can be reduced to form an alcohol.

  • Substitution reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution.

  • Alkylation reactions: The secondary amine nitrogen can undergo alkylation with appropriate reagents .

Common Reagents and Conditions

The reactivity of 1-Benzylpiperazin-2-one with various reagents can be summarized as follows:

Reaction TypeReagentsConditionsExpected ProductsReference
OxidationPotassium permanganate, Chromium trioxideAcidic conditionsCarboxylic acids or aldehydes
ReductionSodium borohydride, Lithium aluminum hydrideAnhydrous solventsAlcohols
SubstitutionAlkyl halides, Acyl chloridesBase (e.g., sodium hydride)Substituted piperazine derivatives

Scientific Research Applications

1-Benzylpiperazin-2-one and its derivatives have demonstrated potential in various scientific research domains, particularly in medicinal chemistry and drug development.

Medicinal Chemistry Applications

The compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic properties. Its structural characteristics make it valuable in developing compounds that can interact with various biological targets .

Development of Selective Inhibitors

Research on benzylpiperazine derivatives has shown promise in developing selective inhibitors for various protein targets. For example, benzylpiperazine derivatives have been studied as selective inhibitors of antiapoptotic B-cell lymphoma 2 (Bcl-2) family proteins, which are potential targets for anticancer therapies .

A study described in the search results synthesized 81 benzylpiperazine derivatives as plausible Bcl-2 inhibitors. Among these, 22 compounds exhibited binding affinities in the micromolar range (Ki < 20 μM) to at least one target protein. Some compounds were observed to be highly selective binders to Mcl-1 (a member of the Bcl-2 family) with no detectable binding to Bcl-2 or Bcl-xL, with the most potent compound having a Ki value of 0.18 μM for Mcl-1 .

Neuroprotective Properties

Some benzylpiperazine derivatives have shown neuroprotective activities. A study examined benzylpiperazine-based edaravone derivatives for their potential neuroprotective effects in both in vitro and in vivo models. Several compounds displayed significant protective effects on cell viability against damage caused by hydrogen peroxide and prolonged the survival time of mice subjected to acute cerebral ischemia .

Structure-Activity Relationships

Comparisons with Similar Compounds

1-Benzylpiperazin-2-one differs from other related compounds in significant ways that affect its chemical behavior and biological activities:

CompoundStructure DifferenceFunctional DistinctionReference
1-Benzylpiperazine (BZP)Lacks the ketone group at position 2Known psychoactive properties; acts as a central nervous system stimulant
1-Benzyl-2,3-piperazinedioneContains an additional ketone at position 3Different reactivity pattern due to the diketone structure
(R)-1-Benzyl-6-hydroxymethyl-piperazin-2-oneContains an additional hydroxymethyl group at position 6Enhanced functional versatility due to the hydroxyl group

Structural Uniqueness

The uniqueness of 1-Benzylpiperazin-2-one lies in the specific arrangement of its functional groups. The presence of the ketone group at position 2 imparts different chemical reactivity compared to its analogs like 1-Benzylpiperazine. This structural feature allows for a broader range of chemical modifications and potential applications.

Pharmacological Properties and Biological Activity

While specific pharmacological data for 1-Benzylpiperazin-2-one is limited in the search results, insights can be drawn from related compounds and structural analogs.

Related Compounds: Pharmacological Insights

The related compound 1-Benzylpiperazine (BZP) has been extensively studied for its pharmacological properties. BZP has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a manner similar to MDMA. It has amphetamine-like actions on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids .

BZP also acts as a non-selective serotonin receptor agonist on various serotonin receptors. Binding to 5-HT2A receptors may explain its mild hallucinogenic effects at high doses, while partial agonist or antagonist effects at other serotonin receptors may explain some of its peripheral effects .

A study on BZP showed that it possesses rewarding properties in rats, suggesting potential for human abuse. This effect was attenuated by antagonists of dopamine D1-like receptors and serotonin3 receptors, indicating involvement of both dopaminergic and serotonergic systems in its mechanism .

Hazard TypeDescriptionReference
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
RespiratoryMay cause respiratory irritation (H335)

Precautionary Measures

Based on the hazard information, the following precautionary measures are recommended:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

  • Wash hands thoroughly after handling (P264)

  • Use only outdoors or in a well-ventilated area (P271)

  • Wear protective gloves/protective clothing/eye protection/face protection (P280)

  • In case of skin contact, wash with plenty of soap and water (P302+P352)

  • If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340)

  • If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present (P305+P351+P338)

Product FormAvailable QuantitiesPrice Range (when available)Reference
Free Base1g, 5g€220.00 - €582.00
Hydrochloride Salt1g, 2500mg€597.00

Industrial and Research Applications

1-Benzylpiperazin-2-one finds applications primarily in pharmaceutical research and development:

  • Intermediate in Synthesis: Used as a building block in the synthesis of more complex organic molecules

  • Medicinal Chemistry: Employed in the development of potential pharmaceutical agents

  • Research Tool: Used in studies exploring structure-activity relationships of piperazine derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator